molecular formula C14H15FN4O2S2 B2669479 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392297-36-8

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2669479
CAS No.: 392297-36-8
M. Wt: 354.42
InChI Key: DPCCSOADKYGUDY-UHFFFAOYSA-N
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Description

"N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide" is a 1,3,4-thiadiazole derivative characterized by a thioether-linked 4-fluorophenylacetamide group and a butyramide substituent. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antifungal, and enzyme inhibitory properties . The compound’s structure integrates a fluorinated aromatic ring, which may enhance metabolic stability and binding affinity, and a butyramide chain, which could influence lipophilicity and pharmacokinetics.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S2/c1-2-3-11(20)17-13-18-19-14(23-13)22-8-12(21)16-10-6-4-9(15)5-7-10/h4-7H,2-3,8H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCCSOADKYGUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with butyryl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide exhibits significant anticancer properties.

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound may activate intrinsic pathways leading to apoptosis in cancer cells.
    • Inhibition of Cell Proliferation : Studies show that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Case Studies :
    • A comparative study demonstrated that certain thiadiazole derivatives displayed IC50 values lower than standard chemotherapeutics like cisplatin, indicating potential for effective treatment options against resistant cancer cell lines.

Antimicrobial Activity

The thiadiazole moiety is associated with various antimicrobial activities:

  • Antibacterial Effects :
    • The compound has shown efficacy against several bacterial strains due to its ability to disrupt bacterial cell membranes.
    • For instance, related compounds have been reported to inhibit the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL .
  • Antifungal Properties :
    • The structural characteristics enhance the compound's ability to inhibit fungal growth, making it a candidate for further exploration in antifungal therapies.

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents on Thiadiazole Melting Point (°C) Key Biological Activity Reference
Target Compound: N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide Butyramide, 4-fluorophenylthioacetamide Not reported Not reported N/A
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) 4-Chlorophenyl, 4-nitrophenylamino, acetamide Not reported Akt inhibition (92.36%), apoptosis
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio, isopropyl/methylphenoxy, acetamide 158–160 Not reported
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-fluorophenyl)ethan-1-one (6f) Cyclohexylamino, oxadiazole, 4-fluorophenyl 131 Anticandidal activity
N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides (Series 6.1–6.5) Chloroacetamide, variable anilino groups Not reported Antitumor activity

Key Observations:

Substituent Impact on Bioactivity: Nitro and halogenated aryl groups (e.g., 4-nitrophenyl in Compound 3 , 4-chlorophenyl in 5j ) correlate with enhanced biological activity, likely due to electron-withdrawing effects improving target binding. The 4-fluorophenyl group in the target compound and 6f may improve metabolic stability and membrane penetration compared to non-fluorinated analogs.

Hybrid Structures :

  • Hybrids like 6f , which combine thiadiazole with oxadiazole rings, demonstrate broader antimicrobial activity, suggesting that heterocyclic fusion could enhance the target compound’s versatility.

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structure and Properties

The molecular structure of this compound includes:

  • Thiadiazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms.
  • Fluorophenyl Group : Enhances the lipophilicity and potentially increases biological activity.
  • Butyramide Side Chain : Contributes to the overall pharmacokinetic profile.

Anticancer Properties

Research indicates that derivatives of thiadiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of various cancer cell lines without affecting normal cells. The IC50 values for related compounds were reported in the range of 7.7 to 27.3 µM depending on the cell line tested .

Neuroprotective Effects

The neuroprotective activity of thiadiazole derivatives has been a focal point in recent studies. Compounds structurally related to this compound have demonstrated:

  • Protection Against Neurotoxicity : In vitro studies showed that these compounds could protect neuronal cultures from excitotoxicity induced by glutamate and serum deprivation. This suggests potential applications in treating neurodegenerative diseases .

The biological activity of this compound may be attributed to:

  • Inhibition of Key Enzymes : Many thiadiazole derivatives act as inhibitors of enzymes involved in cancer progression and neurodegeneration.
  • Modulation of Cell Signaling Pathways : Thiadiazoles may influence pathways related to apoptosis and cell survival.

Comparative Analysis

A comparative analysis of various thiadiazole derivatives highlights their biological activities:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
4BrABTC13H12BrN3S7.7Anticancer
FABTC13H12F3N3S22.8Neuroprotective
N-(5-Sulfamoyl)C10H12N4O3SVariesAntimicrobial

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives:

  • Study on Neuroprotection : A study evaluated the effects of a related compound on mouse neurons under stress conditions (e.g., glutamate exposure). Results indicated significant neuroprotective effects with no observed toxicity in normal cells .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer properties of a series of thiadiazole derivatives against multiple cancer cell lines, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

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